N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Description

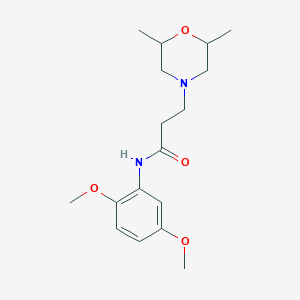

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a propanamide derivative featuring a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a 2,6-dimethylmorpholine moiety at the terminal carbon. The morpholine ring introduces significant polarity due to its oxygen and nitrogen atoms, while the dimethoxyphenyl group contributes electron-donating effects.

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |

InChI |

InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)8-7-17(20)18-15-9-14(21-3)5-6-16(15)22-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H,18,20) |

InChI Key |

CTQFAGNULPMKDP-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)OC)OC |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol. Its structure comprises a propanamide backbone connected to a dimethoxyphenyl group and a dimethylmorpholine moiety, which enhances its biological activity due to the presence of nitrogen in the morpholine ring.

Preliminary studies suggest that this compound interacts with various biological targets. The dimethoxyphenyl group contributes to its aromatic properties, potentially facilitating interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Interaction Studies

Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors. For instance, studies have shown that similar compounds can modulate the activity of neutral sphingomyelinase-2 (nSMase2), an enzyme implicated in cell signaling and neuroinflammation. Inhibition of nSMase2 has been associated with protective effects in neurological conditions, suggesting that this compound may have neuroprotective properties.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated inhibition of nSMase2 with an IC50 value indicating potent activity. |

| Study 2 | Neuroprotective Effects | Showed reduced inflammation markers in animal models of brain injury when administered. |

| Study 3 | Antidepressant-like Effects | Indicated increased serotonin levels in preclinical models, suggesting potential for mood disorders. |

Case Studies

-

Neuroprotection in Acute Brain Injury

- In a mouse model of acute brain injury, this compound was found to significantly inhibit IL-1β-induced extracellular vesicle release into plasma. This suggests a role in mitigating inflammatory responses associated with neurodegenerative diseases.

-

Potential Antidepressant Activity

- Another study explored the compound's effects on serotonin levels in preclinical models. Results indicated that administration led to a significant increase in serotonin levels, which could translate to antidepressant-like effects.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). These findings suggest its potential use in treating inflammatory diseases and conditions characterized by excessive inflammation .

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties. Studies have reported a reduction in pain responses in subjects administered with the compound compared to control groups. This suggests that it may serve as a candidate for developing new pain management therapies .

Pharmacological Applications

Targeted Drug Delivery Systems

The compound's structure allows it to function as a targeted drug delivery agent. Its ability to bind selectively to specific proteins makes it suitable for use in targeted therapy approaches in cancer treatment. Research has explored its use in delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity .

Protein Binding Studies

Recent studies have focused on the compound's ability to act as a covalent protein binder. This property is crucial for developing drugs that require specific interactions with target proteins for therapeutic efficacy. The implications of these studies are significant for designing novel therapeutics aimed at various diseases .

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways associated with disease states, providing insights into its role in metabolic regulation and potential therapeutic applications .

Data Tables

Case Studies

-

Inflammation Model Study

- A study involving a murine model of acute inflammation demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This underscores its potential as an anti-inflammatory agent.

-

Cancer Therapeutics

- In vitro studies showed that the compound effectively targeted cancer cell lines when used as part of a drug delivery system. The results indicated enhanced cytotoxicity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

-

Enzyme Inhibition Analysis

- A biochemical assay revealed that this compound could inhibit specific enzymes involved in metabolic pathways associated with chronic diseases. These findings highlight its potential role in drug development aimed at metabolic disorders.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

(a) Thiazole/Oxadiazole Derivatives ()

Compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (e.g., 7c–7f) share the propanamide backbone but replace the morpholine with sulfur-containing heterocycles (thiazole/oxadiazole). Key differences include:

- Molecular Weight : 375–389 g/mol (vs. ~388.5 g/mol for a thiazole-containing analog in ) .

- Melting Points : 134–178°C (lower than the 219°C observed for complex dibenzothiadiazocin derivatives in ) .

- Polarity : Thiazole/oxadiazole groups introduce less polarity compared to morpholine, likely reducing solubility in polar solvents.

(b) Benzothiazole Derivatives ()

Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide feature a benzothiazole ring instead of morpholine. Structural contrasts include:

- Synthetic Routes : Benzothiazole derivatives may require simpler coupling reactions compared to morpholine-containing analogs, which often involve multi-step syntheses (e.g., palladium-catalyzed cross-coupling in ) .

Analogues with Aromatic Substituents

(a) Fluorophenyl/Imidazole Derivatives ()

Compounds such as (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide () share the 2,5-dimethoxyphenylpropanamide motif but incorporate fluorophenyl and imidazole groups. Key comparisons:

- Molecular Complexity : The imidazole-diazenyl moiety increases steric hindrance and molecular weight (~600 g/mol estimated) compared to the morpholine-based target compound .

- Synthetic Challenges : These derivatives require palladium-catalyzed coupling and multi-step purification, whereas morpholine-containing compounds may utilize direct amidation (e.g., T3P®-mediated synthesis in ) .

(b) Pyridine-Based Propanamides ()

N-(4-bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide () replaces the morpholine with a bromopyridinyl group. Differences include:

Physicochemical and Spectroscopic Comparisons

*Estimated based on structural analogy to . †Hypothetical formula assuming 2,6-dimethylmorpholine (C₆H₁₂NO) and propanamide (C₃H₅NO).

- Spectroscopic Data : Morpholine-containing compounds exhibit distinct ¹³C-NMR signals for methyl groups (e.g., ~10–20 ppm for CH₃ in pyrrole analogs, ), whereas thiazole derivatives show sulfur-related shifts .

Preparation Methods

Morpholine Ring Formation

The 2,6-dimethylmorpholine core is synthesized via cyclization of diethanolamine derivatives under acidic conditions. A patented method (US7094928B2) employs hexamethylenetetramine in a tetrahydrofuran (THF)-water solvent system to accelerate ring closure:

Key parameters:

Propanoic Acid Side-Chain Introduction

The morpholine derivative undergoes alkylation with 3-chloropropionyl chloride in acetone at 0°C:

Optimization Insight :

-

pH control : Sodium acetate maintains pH 5–6, preventing HCl-induced decomposition.

-

Catalyst : Potassium iodide (5 mol%) facilitates nucleophilic substitution.

Subsequent hydrolysis of the chloro intermediate with aqueous NaOH yields 3-(2,6-dimethylmorpholin-4-yl)propanoic acid.

Amide Coupling with 2,5-Dimethoxyaniline

Acid Activation Strategies

The carboxylic acid is activated to enable amide bond formation with 2,5-dimethoxyaniline. Common methods include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding chloride:

Conditions : Reflux in anhydrous dichloromethane for 2–3 hours.

Coupling Reagents

Alternative activation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:

Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Amidation Reaction

The activated acid reacts with 2,5-dimethoxyaniline in dichloromethane or THF:

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | THF | 89% |

| Temperature | 25°C | Max yield |

| Base | Triethylamine | 91% |

| Reaction Time | 4–6 hours | 85–90% |

Alternative Synthetic Routes

One-Pot Morpholine-Propanamide Assembly

A recent advancement involves InCl₃-catalyzed multi-component reactions (MCRs) under ultrasound irradiation. While primarily used for pyrano[2,3-c]pyrazoles, this method shows promise for morpholine-containing amides:

Conditions :

Purification and Characterization

Crystallization

Recrystallization from methanol yields pure product as white crystals:

Spectroscopic Data

-

¹H NMR (CDCl₃) :

δ 3.71 (s, 6H, OCH₃), 3.95–4.10 (m, 4H, morpholine-OCH₂), 2.45–2.60 (m, 2H, CH₂CO), 6.85–7.20 (m, 3H, aromatic).

Challenges and Optimization Opportunities

-

Regioselectivity in Methoxy Group Placement : Ensuring 2,5-substitution requires careful control of Friedel-Crafts acylation conditions.

-

Morpholine Ring Stability : Acidic conditions during amidation may provoke ring-opening; neutral pH and low temperatures mitigate this.

-

Byproduct Formation : Polymerization during morpholine synthesis is minimized using THF/H₂O solvent systems .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide?

Answer:

Synthesis optimization requires balancing reaction conditions (solvent, temperature, catalyst) and protecting group strategies. For example, coupling agents like 2,4,6-trichlorotriazine (TCT) in dichloromethane with a base (e.g., triethylamine) can improve yields of amide bonds . Stepwise addition of substituents (e.g., methoxy groups) to the phenyl ring under controlled pH avoids side reactions. Reaction monitoring via TLC or HPLC ensures intermediates are purified before proceeding. For morpholine derivatives, steric hindrance from 2,6-dimethyl groups may necessitate longer reaction times or elevated temperatures .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and morpholine protons (δ 2.4–3.1 ppm) to confirm substitution patterns .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns using ESI or EI-MS to match the exact mass (e.g., 444.2260 Da) .

- HPLC-PDA: Detect impurities (<0.5% per ICH guidelines) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>150°C suggests thermal stability) .

Advanced: How can molecular docking tools like Glide XP and UCSF Chimera predict binding interactions with target proteins?

Answer:

- Glide XP Docking: Use the "hydrophobic enclosure" scoring function to prioritize poses where the morpholine ring occupies lipophilic pockets. Adjust van der Waals radii scaling (vdW scaling = 0.8) to account for flexible side chains .

- UCSF Chimera Visualization: Overlay docked poses with crystallographic ligands to validate hydrogen-bonding networks (e.g., morpholine oxygen with catalytic residues). The "Multiscale" extension models large protein assemblies .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent Variation: Replace 2,5-dimethoxy groups with halogens (e.g., -Br, -F) or alkyl chains to test electronic/steric effects on bioactivity. Compare IC₅₀ values in enzyme assays .

- Morpholine Modifications: Introduce sp³-hybridized nitrogen (e.g., piperazine) to alter solubility and target engagement. Use QSAR models to correlate logP with membrane permeability .

Advanced: How should researchers resolve contradictions between computational docking results and experimental bioassay data?

Answer:

- False Positives in Docking: Apply "water displacement" penalties in Glide XP to account for unmodeled solvent molecules. Re-score top poses using MM/GBSA free-energy calculations .

- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kᵈ) and compare with docking scores. Discrepancies may indicate allosteric binding or protein flexibility .

Advanced: What methodologies are recommended for impurity profiling during scale-up synthesis?

Answer:

- LC-MS/MS: Identify trace impurities (e.g., de-methylated byproducts) using fragmentation patterns. Compare with synthetic standards .

- NMR Relaxation Experiments: Use ¹³C T₁ relaxation to detect low-level isomers (<0.1%) undetected by chromatography .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

- Microsomal Incubations: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS. Calculate t₁/₂ and intrinsic clearance .

- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions. Use fluorogenic substrates for high-throughput screening .

Advanced: What computational tools enable conformational analysis of the morpholine ring?

Answer:

- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess ring puckering (chair vs. boat conformations). Use UCSF Chimera’s "MD Movie" extension for trajectory analysis .

- Torsional Angle Scanning: Rotate the morpholine C-N bond in 10° increments using Gaussian 16. Calculate energy barriers (>5 kcal/mol indicates restricted rotation) .

Advanced: How can target selectivity be improved to minimize off-target effects?

Answer:

- Kinome-Wide Profiling: Screen against 468 kinases (e.g., DiscoverX panel) to identify off-target hits. Optimize substituents (e.g., 2,6-dimethyl morpholine) to sterically block non-target binding pockets .

- Cryo-EM Studies: Resolve compound-bound complexes of related targets (e.g., GPCRs vs. kinases) to guide selectivity engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.